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Compound of Interest

Compound Name:
2-(5-chloro-3-formyl-1H-indol-1-

yl)aceticacid

CAS No.: 1540767-94-9

Cat. No.: B6617847

Get Quote

Bifunctional Indole Scaffolds in Medicinal Chemistry
Executive Summary
5-Chloro-1-carboxymethylindole-3-carboxaldehyde is a high-value synthetic intermediate

characterized by a 5-chloroindole core functionalized at two critical positions: the N-1 nitrogen

(acetic acid moiety) and the C-3 carbon (formyl group). This bifunctionality makes it a versatile

"linchpin" molecule in the synthesis of Aldose Reductase Inhibitors (ARIs) and 5-Lipoxygenase

Inhibitors. Its structure allows for orthogonal functionalization—the aldehyde serves as an

electrophile for condensation reactions (e.g., Knoevenagel, Schiff base formation), while the

carboxylic acid facilitates amide coupling or esterification.
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Property Data

Systematic Name 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

Molecular Formula C₁₁H₈ClNO₃

Molecular Weight 237.64 g/mol

Core Scaffold 5-Chloroindole

Appearance Off-white to pale yellow solid

Melting Point
Precursor (Aldehyde):[1][2][3][4] 213–216°C;

Target Acid: >220°C (dec.)[5]

Solubility
Soluble in DMSO, DMF, dilute alkali; Poorly

soluble in water, hexanes

pKa (Predicted)
~3.8 (Carboxylic acid), ~14.5 (Indole NH -

absent due to alkylation)

CAS (Related)
827-01-0 (Precursor), 1386456-63-8 (tert-butyl

ester)

Synthesis Protocols
The synthesis of this compound requires a sequential functionalization strategy to avoid

regioselectivity issues. The most robust pathway involves the Vilsmeier-Haack formylation

followed by N-alkylation and subsequent hydrolysis.

Step 1: Vilsmeier-Haack Formylation
Target: 5-Chloroindole-3-carboxaldehyde

Reagents: 5-Chloroindole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq).

Protocol:

Cool DMF to 0°C. Add POCl₃ dropwise (exothermic) to form the Vilsmeier reagent.

Add 5-Chloroindole dissolved in DMF slowly.
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Heat to 40–60°C for 2 hours.

Quench: Pour into ice water and neutralize with 5M NaOH.

Isolation: Filter the precipitate. Recrystallize from methanol.

Yield: ~85–95%.[6][7][4]

Step 2: N-Alkylation (The Critical Step)
Target: Alkyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate

Reagents: 5-Chloroindole-3-carboxaldehyde (1.0 eq), Ethyl Bromoacetate or Chloroacetic

acid (1.2 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

Protocol:

Dissolve the aldehyde in anhydrous DMF.

Add anhydrous K₂CO₃ and stir for 30 mins to deprotonate the indole nitrogen (pKa ~16).

Add Ethyl Bromoacetate dropwise at Room Temperature (RT).

Heat to 60°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Workup: Pour into ice water. The ester usually precipitates. If not, extract with EtOAc.

Step 3: Hydrolysis to Free Acid
Target: 5-Chloro-1-carboxymethylindole-3-carboxaldehyde

Reagents: Indole ester intermediate, LiOH or NaOH (2M), THF/Water (1:1).

Protocol:

Dissolve ester in THF/Water.

Add LiOH (3.0 eq). Stir at RT for 2 hours.
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Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl.

Isolation: Filter the resulting white solid (the free acid). Wash with cold water and dry under

vacuum.[4]

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis pathway from commercially available 5-chloroindole.

Reactivity & Derivatization
The molecule's value lies in its orthogonal reactivity. The C-3 aldehyde is highly reactive toward

nucleophiles, while the N-1 carboxylic acid allows for peptide-like coupling.

Key Transformations
Knoevenagel Condensation (C-3 Position):

Reaction with active methylene compounds (e.g., malonic acid, hydantoins) yields acrylic

acid derivatives.

Application: Synthesis of Aldose Reductase Inhibitors (e.g., Zopolrestat precursors).

Schiff Base Formation (C-3 Position):

Reaction with hydrazines or amines yields hydrazones/imines.

Application: Anti-inflammatory agents and fluorescent probes.

Amide Coupling (N-1 Position):

Activation of the carboxylic acid (EDC/NHS or HATU) followed by amine addition.
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Application: Attaching the indole scaffold to protein-binding domains or solubilizing groups.

Reactivity Map
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Figure 2: Orthogonal reactivity profile of the C-3 Aldehyde and N-1 Carboxylic Acid.

Pharmaceutical Applications
This scaffold is a structural analog to several FDA-approved and investigational drugs.

Aldose Reductase Inhibitors (ARIs)
The 5-chloroindole-1-acetic acid motif is a bioisostere for the phthalazine core found in

Zopolrestat. The C-3 aldehyde is typically condensed with a rhodanine or hydantoin ring to

form the active pharmacophore. These compounds prevent the accumulation of sorbitol in

diabetic tissues (neuropathy/retinopathy).

5-Lipoxygenase (5-LOX) Inhibitors
Similar to Zileuton, 5-chloroindole derivatives inhibit the 5-LOX pathway, reducing leukotriene

production. The N-1 carboxymethyl group improves water solubility and bioavailability

compared to lipophilic N-H indoles.

Anti-Microbial & Anti-Tubercular Agents
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Hydrazone derivatives synthesized from the C-3 aldehyde have shown significant potency

against Mycobacterium tuberculosis (H37Rv strain), attributed to the electron-withdrawing

effect of the 5-chloro substituent enhancing lipophilicity and membrane penetration.

Safety & Handling
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde group is

susceptible to air oxidation to the carboxylic acid (yielding the dicarboxylic acid byproduct)

over time.

Precautions: Wear N95 respirator and chemical-resistant gloves. Avoid contact with strong

oxidizers and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b6617847?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6617847?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

